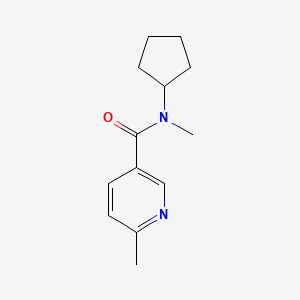
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide, also known as CDP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide prevents the repair of damaged DNA and induces cell death in cancer cells. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in lab experiments is its potent and selective inhibition of PARP, which allows for the study of PARP-mediated DNA repair processes. However, one limitation of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential use of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its potential use in the treatment of various diseases.
In conclusion, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has shown promise as a potential treatment for various diseases. Further research is needed to fully understand the potential of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its future applications in medicine.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a multi-step process that involves several chemical reactions. The first step is the preparation of 3-cyanopyridine, which is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-3-pyridinecarboxamide. The final step involves the reaction of N-cyclopentyl-3-pyridinecarboxamide with dimethyl sulfate to produce N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroprotection, and inflammation. It has been shown to have potent anti-tumor effects and is currently being investigated as a potential treatment for various types of cancer. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-7-8-11(9-14-10)13(16)15(2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMHHKMGJZHKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
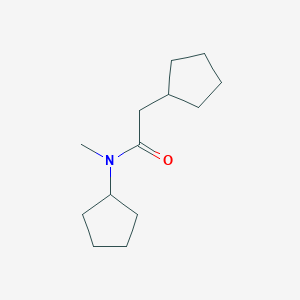
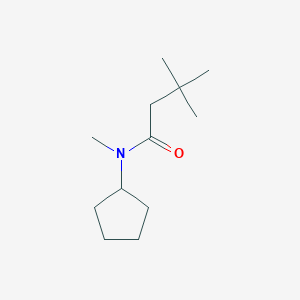
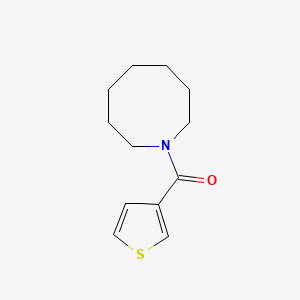
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
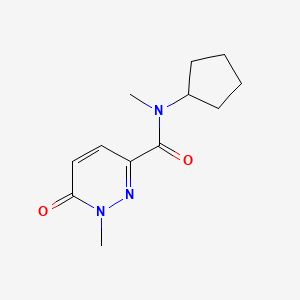
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)

